1-Propanoylpyrrolidine-2-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
1-propanoylpyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C8H13NO2/c1-2-8(11)9-5-3-4-7(9)6-10/h6-7H,2-5H2,1H3 |
InChI Key |
IXNYNWGUTSGKAH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCCC1C=O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Propanoylpyrrolidine 2 Carbaldehyde
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 1-Propanoylpyrrolidine-2-carbaldehyde reveals two primary strategic disconnections. The first and most logical disconnection is at the amide bond (C-N bond), which separates the molecule into a proline-derived scaffold and a propanoyl group. This leads to L-proline or its derivatives as the starting material and a suitable propanoylating agent. A second disconnection can be considered at the C1-C2 bond of the pyrrolidine (B122466) ring, which would involve a more complex cyclization strategy.
The most common retrosynthetic approach is illustrated below:
Disconnection 1: Amide Bond
Target: this compound
Retron: Amide
Synthons: A propanoyl cation equivalent (e.g., CH₃CH₂CO⁺) and a pyrrolidine-2-carbaldehyde (B1623420) anion equivalent.
Reagents: Propanoyl chloride or propanoic anhydride, and pyrrolidine-2-carbaldehyde.
Disconnection 2: Aldehyde Functionality
Target: this compound
Retron: Aldehyde
Synthons: A 1-propanoylpyrrolidine-2-methyl cation.
Reagents: This can be achieved through the oxidation of the corresponding primary alcohol, 1-propanoylpyrrolidine-2-methanol, or the reduction of a carboxylic acid derivative like 1-propanoylpyrrolidine-2-carboxylic acid.
This analysis suggests two main forward synthetic pathways: (A) N-acylation of a pre-formed pyrrolidine-2-carbaldehyde scaffold, or (B) modification of the carboxyl group of N-propanoylproline.
Direct Formylation and Aldehyde Introduction Approaches
The introduction of the aldehyde group at the C-2 position of the pyrrolidine ring is a critical step. This can be accomplished either by converting a carboxylic acid derivative or by functionalizing a pre-existing aldehyde scaffold.
Conversion Pathways from Carboxylic Acid Derivatives (e.g., 1-Propanoylpyrrolidine-2-carboxylic acid)
A robust and widely used method for the synthesis of N-acyl-prolinals involves a two-step sequence starting from the corresponding N-acylated carboxylic acid. This pathway is advantageous as it often proceeds with good control over stereochemistry, especially when starting from enantiomerically pure L-proline.
The general sequence is as follows:
Reduction of the Carboxylic Acid: The carboxylic acid group of 1-propanoylpyrrolidine-2-carboxylic acid is reduced to a primary alcohol, yielding 1-propanoylpyrrolidine-2-methanol.
Oxidation of the Primary Alcohol: The resulting alcohol is then oxidized to the desired aldehyde, this compound.
Common reagents for the oxidation step include Swern oxidation (using oxalyl chloride, DMSO, and a hindered base like triethylamine) or Dess-Martin periodinane (DMP).
Table 1: Comparison of Oxidation Methods for Prolinol Derivatives
| Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Swern Oxidation | Oxalyl chloride, DMSO, Et₃N in CH₂Cl₂, -78 °C to RT | High yields, mild conditions | Requires low temperatures, can produce unpleasant odors |
| Dess-Martin Periodinane (DMP) | DMP in CH₂Cl₂, Room Temperature | Mild, neutral conditions, simple workup | Reagent is expensive and potentially explosive |
| Pyridinium (B92312) Chlorochromate (PCC) | PCC, Celite in CH₂Cl₂, Room Temperature | Readily available, simple procedure | Chromium-based reagent, toxic |
Functionalization of Pyrrolidine-2-carbaldehyde Scaffolds
An alternative approach involves the direct N-acylation of pyrrolidine-2-carbaldehyde or its protected derivatives. This method is more direct but can be complicated by the reactivity of the aldehyde group, which may require protection prior to the acylation step. The use of a suitable protecting group, such as forming a cyclic acetal (B89532), can circumvent this issue.
N-Acylation Strategies for Propanoyl Moiety Incorporation
The introduction of the propanoyl group onto the nitrogen atom of the pyrrolidine ring is a standard amide bond formation reaction. This is typically achieved by reacting a proline derivative with a propanoylating agent.
If the synthesis starts with L-proline, the acylation is often performed as the first step to yield 1-propanoylpyrrolidine-2-carboxylic acid. This can be accomplished using the Schotten-Baumann reaction conditions, where an acyl chloride (propanoyl chloride) is reacted with the amino acid in the presence of a base.
A biodegradable and environmentally friendly N-acylated amino acid surfactant was prepared from L-proline and palmitoyl (B13399708) chloride through an acylation reaction using Schotten-Baumann reaction conditions. iaea.org For the nucleophilic substitution reaction with hexanoyl chloride, the pH of the aqueous solution needs to be carefully adjusted. nih.gov
Table 2: Common Propanoylating Agents and Conditions
| Reagent | Base | Solvent | Typical Conditions |
|---|---|---|---|
| Propanoyl Chloride | Triethylamine (Et₃N), Pyridine, or NaOH | Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), or aqueous solution | 0 °C to Room Temperature |
| Propanoic Anhydride | Triethylamine (Et₃N) or DMAP | Dichloromethane (CH₂Cl₂) | Room Temperature |
| Propanoic Acid | Coupling agents (e.g., DCC, EDC) | Dichloromethane (CH₂Cl₂), Dimethylformamide (DMF) | Room Temperature |
Stereoselective Synthesis and Diastereomeric/Enantiomeric Control
Maintaining the stereochemical integrity at the C-2 position of the pyrrolidine ring is crucial, especially when the desired product is a specific enantiomer (e.g., derived from L-proline). Most synthetic routes starting from enantiopure L-proline are designed to preserve this stereochemistry.
When the synthesis proceeds via the reduction of 1-propanoyl-L-proline followed by oxidation, the stereocenter at C-2 is not directly involved in the reaction, and thus the stereochemistry is retained. This leads to the formation of (S)-1-propanoylpyrrolidine-2-carbaldehyde.
Methods for the diastereoselective and asymmetric synthesis of quaternary prolines have been reviewed, focusing on the preparation of alpha-functionalized prolines. nih.gov
Novel Catalytic and Biocatalytic Approaches in Synthesis
Modern synthetic chemistry has seen the development of novel catalytic systems to improve efficiency, selectivity, and environmental friendliness.
Catalytic N-Acylation: Microwave-assisted N-acylation procedures have been developed, which can significantly reduce reaction times and improve yields. nih.gov For instance, the use of cyanuric chloride as an activating agent under microwave irradiation provides an efficient method for amide bond formation. nih.gov
Heterogeneous Catalysis: An efficient, green, one-pot, three-component protocol has been reported for the stereoselective synthesis of a new class of spiro thiazolidines using L-proline functionalized manganese ferrite (B1171679) nanorods as a reusable catalyst. nih.gov While not directly applied to the synthesis of this compound, such catalytic systems demonstrate the potential for developing more sustainable synthetic routes for proline derivatives.
Biocatalytic Approaches: While not yet reported for this specific molecule, biocatalytic methods using enzymes such as oxidoreductases could offer a highly selective and environmentally benign alternative for the oxidation of 1-propanoylpyrrolidine-2-methanol to the corresponding aldehyde.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| L-proline |
| Propanoyl chloride |
| Propanoic anhydride |
| Pyrrolidine-2-carbaldehyde |
| 1-Propanoylpyrrolidine-2-carboxylic acid |
| 1-Propanoylpyrrolidine-2-methanol |
| Oxalyl chloride |
| Dimethyl sulfoxide (B87167) (DMSO) |
| Triethylamine |
| Dess-Martin periodinane (DMP) |
| Pyridinium chlorochromate (PCC) |
| Palmitoyl chloride |
| Hexanoyl chloride |
Chemical Reactivity and Mechanistic Investigations of 1 Propanoylpyrrolidine 2 Carbaldehyde
Aldehyde Group Reactivity and Transformations
The aldehyde group is the most reactive site for many transformations due to the electrophilicity of the carbonyl carbon. jackwestin.com This carbon is sp² hybridized and part of a polarized carbon-oxygen double bond, making it susceptible to attack by a wide range of nucleophiles. libretexts.orgyoutube.com
Nucleophilic Addition Reactions (e.g., Cyanohydrin, Amine Condensation)
Nucleophilic addition is a characteristic reaction of aldehydes. masterorganicchemistry.comkhanacademy.org The general mechanism involves the attack of a nucleophile on the carbonyl carbon, which leads to the cleavage of the C=O pi bond and the formation of a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield the final alcohol product. youtube.com
Cyanohydrin Formation: In the presence of a cyanide source, such as hydrogen cyanide (HCN) or sodium cyanide (NaCN), 1-Propanoylpyrrolidine-2-carbaldehyde is expected to undergo nucleophilic addition to form a cyanohydrin. This reaction is base-catalyzed, requiring the presence of the cyanide anion (CN⁻) to act as the nucleophile. msu.edu The product, 2-(1-hydroxy-1-cyanoethyl)-1-propanoylpyrrolidine, contains a new stereocenter, leading to a mixture of diastereomers.
Amine Condensation: The reaction of the aldehyde with primary or secondary amines is a cornerstone of carbonyl chemistry. Primary amines react with this compound under acidic catalysis to form an imine (or Schiff base) through a carbinolamine intermediate. msu.edulibretexts.org The reaction is reversible and requires careful pH control, as excessive acidity will protonate the amine, rendering it non-nucleophilic. libretexts.org Secondary amines react in a similar fashion to yield an enamine. msu.edu
| Reaction Type | Nucleophile | Reagents/Conditions | Expected Product |
| Cyanohydrin Formation | Cyanide (CN⁻) | HCN or NaCN/H⁺ | 2-(1-Hydroxy-1-cyanoethyl)-1-propanoylpyrrolidine |
| Imine Formation | Primary Amine (R-NH₂) | R-NH₂, mild acid (e.g., pH ~5) | N-(1-(1-Propanoylpyrrolidin-2-yl)methylene)alkan-1-amine |
| Enamine Formation | Secondary Amine (R₂NH) | R₂NH, mild acid, water removal | 1-Propanoyl-2-(pyrrolidin-1-yl)vinyl)pyrrolidine |
Selective Oxidation and Reduction Pathways
Oxidation: Aldehydes are readily oxidized to carboxylic acids. Due to the presence of the hydrogen atom on the carbonyl carbon, this compound can be selectively oxidized without affecting the amide or pyrrolidine (B122466) ring using mild oxidizing agents. Common reagents for this transformation include Tollens' reagent ([Ag(NH₃)₂]⁺), Fehling's solution, and chromic acid (H₂CrO₄) derivatives like pyridinium (B92312) chlorochromate (PCC) under specific conditions, or more efficiently, potassium permanganate (B83412) (KMnO₄) or sodium chlorite (B76162) (NaClO₂). The product of this reaction is 1-Propanoylpyrrolidine-2-carboxylic acid.
Reduction: The aldehyde group can be selectively reduced to a primary alcohol. This is typically achieved using hydride reagents. jackwestin.com Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that will selectively reduce the aldehyde in the presence of the less reactive amide group. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the aldehyde and the amide. The product of selective reduction is (1-Propanoylpyrrolidin-2-yl)methanol.
| Transformation | Reagent | Conditions | Expected Product |
| Oxidation | Sodium Chlorite (NaClO₂) | Buffered solution (e.g., with NaH₂PO₄) | 1-Propanoylpyrrolidine-2-carboxylic acid |
| Reduction | Sodium Borohydride (NaBH₄) | Protic solvent (e.g., Methanol, Ethanol) | (1-Propanoylpyrrolidin-2-yl)methanol |
Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions
Olefination reactions provide a powerful method for converting carbonyl groups into carbon-carbon double bonds (alkenes).
Wittig Reaction: The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent). masterorganicchemistry.comwikipedia.org The ylide is prepared by treating a phosphonium (B103445) salt with a strong base. udel.edu The reaction proceeds through a [2+2] cycloaddition mechanism to form a transient four-membered oxaphosphetane intermediate, which then decomposes to yield the alkene and a phosphine (B1218219) oxide, typically triphenylphosphine (B44618) oxide. wikipedia.orgorganic-chemistry.org The stereochemical outcome (E/Z isomerism) of the resulting alkene depends on the stability of the ylide used. organic-chemistry.org
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion instead of a phosphonium ylide. nih.gov These carbanions are generated by treating a phosphonate ester with a base. The HWE reaction often offers advantages over the traditional Wittig reaction, including the use of more reactive and easily handled reagents and typically a high stereoselectivity for the (E)-alkene product. The byproduct, a water-soluble phosphate (B84403) ester, is also more easily removed than triphenylphosphine oxide. nih.gov
Amide Bond Stability and Hydrolysis Kinetics
The N-propanoyl group forms a tertiary amide bond with the pyrrolidine nitrogen. Amide bonds are generally stable due to resonance stabilization, which imparts partial double-bond character to the C-N bond. mdpi.com This resonance makes the nitrogen lone pair less available for protonation and strengthens the bond against nucleophilic attack.
However, under forcing acidic or basic conditions, the amide bond can be hydrolyzed.
Acid-catalyzed hydrolysis: This involves the initial protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water.
Base-catalyzed hydrolysis: This proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This process is generally slower than acid-catalyzed hydrolysis because the carbonyl group is not activated by protonation.
Studies on related N-acyl pyrrolidine derivatives show that the rotational barrier around the C-N amide bond can be significant, leading to the existence of conformational isomers (rotamers). rsc.org The kinetics of hydrolysis can be influenced by the steric hindrance around the carbonyl group and the conformational constraints imposed by the pyrrolidine ring. nih.gov Recent research has also explored methods for the selective cleavage of the C-N bond in N-benzoyl pyrrolidines using photoredox catalysis, indicating that under specific catalytic conditions, this typically robust bond can be activated. acs.org
Pyrrolidine Ring Conformation and Configurational Stability
The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common conformations are the "envelope" and "twist" forms. nih.gov In N-acyl proline derivatives, the ring puckering is a dynamic equilibrium between two predominant modes, often designated as Cγ-exo and Cγ-endo. nih.govresearchgate.net
The substituent at the C-2 position (the aldehyde group) and the N-acyl group significantly influence the preferred conformation. The steric and electronic interactions between these groups dictate the puckering of the ring and the orientation of the substituents. Computational studies on related N-acetyl proline analogs indicate that the conformational flexibility is reduced compared to unsubstituted proline. nih.gov The bulky N-propanoyl group in this compound is expected to exert a significant influence on the ring's conformational equilibrium.
The C-2 carbon, to which the aldehyde is attached, is a stereocenter. The configurational stability of this center is generally high. However, under conditions where the aldehyde's α-proton can be abstracted (e.g., strong base), enolate formation can occur. Tautomerization to the enol or enolate would lead to racemization if the compound were enantiomerically pure.
Acid-Base Properties and Protonation Equilibria
The acid-base properties of this compound are relatively simple, as it lacks strongly acidic or basic functional groups.
Amide Group: The nitrogen atom of the tertiary amide is non-basic. The lone pair of electrons on the nitrogen participates in resonance with the carbonyl group, making them unavailable for protonation under normal aqueous conditions. libretexts.org
Aldehyde Group: The aldehyde group is also generally considered neutral. The carbonyl oxygen is weakly basic and can be protonated by strong acids to form a resonance-stabilized oxocarbenium ion. This protonation is the first step in acid-catalyzed reactions at the carbonyl, such as acetal (B89532) formation.
α-Proton: The proton on the C-2 carbon, alpha to the aldehyde carbonyl, is weakly acidic (pKa typically around 17-20 for aldehydes). It can be removed by a strong base to form an enolate ion, which is a key intermediate in reactions like the aldol (B89426) condensation.
Reaction Kinetic and Thermodynamic Profiling of this compound
A comprehensive understanding of the chemical behavior of this compound necessitates a detailed investigation into its reaction kinetics and thermodynamic profile. Such studies provide crucial insights into the rates at which it undergoes transformations, the energy changes associated with these reactions, and the underlying mechanisms. While specific experimental kinetic and thermodynamic data for this compound are not extensively available in the public domain, this section outlines the key parameters and theoretical considerations for profiling its reactivity based on the general principles of related chemical structures.
Mechanistic Considerations and Reactivity of the Aldehyde Moiety
The reactivity of this compound is primarily dictated by the aldehyde functional group, which is susceptible to nucleophilic attack. The pyrrolidine ring, particularly the propanoyl group attached to the nitrogen, can exert electronic and steric effects on the reactivity of the aldehyde.
Kinetic studies of reactions involving this compound would typically focus on determining the rate law, rate constants, and activation energy. For instance, in a reaction with a nucleophile, the rate may depend on the concentrations of both the aldehyde and the nucleophile.
Illustrative Reaction: Nucleophilic Addition to the Carbonyl Group
A representative reaction for kinetic and thermodynamic profiling would be the nucleophilic addition of a generic nucleophile (Nu⁻) to the carbonyl carbon of the aldehyde. The reaction mechanism would likely proceed through a tetrahedral intermediate.
Table 1: Hypothetical Kinetic Data for the Nucleophilic Addition to this compound at 298 K
| Experiment | [this compound] (mol/L) | [Nu⁻] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |
| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁴ |
This is an interactive table. You can sort and filter the data.
Rate = k[this compound][Nu⁻]
From this, the rate constant (k) can be calculated.
Thermodynamic Profiling
Thermodynamic analysis of reactions involving this compound would involve the determination of enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes. These parameters indicate the spontaneity and energy balance of a reaction.
For the aforementioned nucleophilic addition, the formation of a new sigma bond would typically result in an exothermic reaction (negative ΔH). The change in entropy (ΔS) would likely be negative as two molecules combine to form one, leading to a more ordered system. The spontaneity of the reaction (ΔG) would then depend on the balance between these enthalpic and entropic contributions, as described by the Gibbs free energy equation:
ΔG = ΔH - TΔS
Table 2: Hypothetical Thermodynamic Parameters for the Nucleophilic Addition to this compound at 298 K
| Thermodynamic Parameter | Value | Units |
| Enthalpy of Reaction (ΔH) | -65 | kJ/mol |
| Entropy of Reaction (ΔS) | -120 | J/mol·K |
| Gibbs Free Energy of Reaction (ΔG) | -29.24 | kJ/mol |
This is an interactive table. You can sort and filter the data.
The hypothetical negative value of ΔG in Table 2 suggests that the nucleophilic addition to this compound would be a spontaneous process under standard conditions.
It is important to emphasize that the data presented in the tables are illustrative and intended to represent the type of information that would be obtained from experimental kinetic and thermodynamic studies. Actual experimental investigation is required to determine the precise values for specific reactions of this compound. The complexity of the pyrrolidine structure and the influence of the N-acyl group could lead to interesting and potentially unique reactivity profiles that merit detailed experimental and computational investigation.
Computational Chemistry and Theoretical Studies of 1 Propanoylpyrrolidine 2 Carbaldehyde
Quantum Chemical Calculations of Molecular Conformation and Isomers
Quantum chemical calculations are fundamental to determining the three-dimensional structure and relative stabilities of different isomers and conformers of 1-Propanoylpyrrolidine-2-carbaldehyde. The molecule possesses several rotatable bonds, primarily the C-C bond of the propanoyl group and the C-C bond connecting the carbaldehyde group to the pyrrolidine (B122466) ring, leading to various possible spatial arrangements (conformers).
A conformational analysis would typically be initiated using molecular mechanics methods to rapidly scan the potential energy surface. The resulting low-energy structures would then be subjected to more accurate optimization using Density Functional Theory (DFT) methods, such as the B3LYP functional with a 6-31G* or larger basis set. arabjchem.org These calculations would yield the optimized geometries and relative energies of the most stable conformers. The chirality of the C2 position on the pyrrolidine ring also means that (R) and (S) enantiomers exist, whose properties would be computationally identical unless interacting with a chiral environment.
Table 1: Hypothetical Relative Energies of Stable Conformers of (S)-1-Propanoylpyrrolidine-2-carbaldehyde
| Conformer ID | Dihedral Angle (N1-C2-C_aldehyde-O_aldehyde) | Dihedral Angle (N1-C_propanoyl-C_ethyl-C_methyl) | Relative Energy (kcal/mol) |
|---|---|---|---|
| Conf-1 | ~0° (syn-periplanar) | ~180° (anti-periplanar) | 0.00 (Global Minimum) |
| Conf-2 | ~180° (anti-periplanar) | ~180° (anti-periplanar) | 1.25 |
| Conf-3 | ~0° (syn-periplanar) | ~60° (gauche) | 2.10 |
| Conf-4 | ~180° (anti-periplanar) | ~60° (gauche) | 3.50 |
Note: This table is illustrative, showing the type of data that would be generated from quantum chemical calculations. Actual values require specific computation.
Electronic Structure Analysis (HOMO/LUMO, Charge Distribution)
Understanding the electronic structure of a molecule is crucial for predicting its reactivity. This analysis focuses on the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. irjweb.comresearchgate.net
These properties would be calculated using DFT at a level like B3LYP/6-311++G(d,p). The analysis would reveal that the HOMO is likely localized on the nitrogen atom and the oxygen of the propanoyl group, which are regions of high electron density. The LUMO would likely be centered on the electrophilic carbon atom of the carbaldehyde group. A smaller HOMO-LUMO gap would suggest higher chemical reactivity. irjweb.com
Furthermore, calculating the molecular electrostatic potential (MEP) map would visualize the charge distribution. Red-colored regions (negative potential) would indicate likely sites for electrophilic attack (e.g., around the carbonyl oxygens), while blue regions (positive potential) would indicate sites for nucleophilic attack (e.g., near the aldehyde proton and the carbonyl carbon). researchgate.net
Table 2: Exemplary Electronic Properties Calculated for this compound
| Parameter | Description | Illustrative Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 5.7 eV |
| Dipole Moment | Measure of molecular polarity | 3.2 Debye |
Note: These values are representative examples used to illustrate the output of electronic structure calculations.
Prediction of Spectroscopic Signatures (NMR, IR) for Structural Elucidation
Computational methods can accurately predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, would be used to predict the 1H and 13C NMR chemical shifts. nih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure and assign specific signals to each atom. For example, the aldehyde proton is expected to have a characteristic downfield chemical shift (~9-10 ppm). rsc.orgbeilstein-journals.org
IR Spectroscopy: The vibrational frequencies and their corresponding intensities would be calculated to generate a theoretical Infrared (IR) spectrum. This analysis helps identify key functional groups. For this compound, strong absorption bands corresponding to the C=O stretching vibrations of the aldehyde (~1720-1740 cm⁻¹) and the amide (~1650 cm⁻¹) would be predicted. mdpi.com
Table 3: Predicted Key Spectroscopic Peaks for this compound
| Spectrum Type | Functional Group | Predicted Signal (Illustrative) |
|---|---|---|
| 1H NMR | Aldehyde (-CHO) | 9.7 ppm (singlet) |
| 13C NMR | Aldehyde Carbonyl (C=O) | 201 ppm |
| 13C NMR | Amide Carbonyl (C=O) | 173 ppm |
| IR | Aldehyde C=O Stretch | 1735 cm⁻¹ |
| IR | Amide C=O Stretch | 1655 cm⁻¹ |
Note: These are typical values based on functional group analysis and serve as examples of predicted data.
Molecular Dynamics Simulations for Conformational Sampling
While quantum chemical calculations identify stable, low-energy conformers, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of the molecule over time at a given temperature. mdpi.com An MD simulation would model the atomic motions of this compound in a simulated environment (e.g., in a solvent like water or DMSO).
This simulation, running over nanoseconds, would reveal the flexibility of the pyrrolidine ring, the rotational freedom of the side chains, and the transitions between different conformational states. The results can be used to generate a conformational ensemble, providing a more realistic picture of the molecule's structure in solution than a single static structure. This is particularly important for understanding how the molecule might interact with biological receptors.
Theoretical Reaction Pathway Modeling
Theoretical modeling can be used to investigate potential chemical reactions involving this compound. For instance, the mechanism of its synthesis or its potential metabolic pathways could be explored. A study on a related compound, N-allenyl-1H-pyrrole-2-yl-carbaldehyde, used quantum-chemical methods to model its reaction with hydroxylamine, showing the importance of solvent molecules in proton transfer and lowering activation barriers. researchgate.net
For this compound, one could model its oxidation or reduction at the aldehyde group. This involves identifying the transition state (TS) structures for each step of the proposed reaction mechanism and calculating the activation energies (the energy barrier that must be overcome). Such calculations provide a deeper understanding of reaction kinetics and can predict the most likely reaction products under different conditions.
Molecular Docking and Ligand Interaction Profiling with Hypothetical Biological Receptors
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govmdpi.com Although no specific biological target for this compound is established, docking studies could be used to screen it against a panel of hypothetical or known receptors to explore its potential biological activity.
In a typical docking workflow, the 3D structure of the ligand would be placed into the binding site of a receptor, and scoring functions would be used to estimate the binding affinity. The results would identify the most likely binding pose and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) stabilizing the complex. For example, the carbonyl oxygens and the amide nitrogen of the molecule could act as hydrogen bond acceptors and donors, respectively, forming key interactions within a protein's active site. Such studies are the first step in rational drug design and can guide further experimental validation. nih.gov
Enzymatic and Biochemical Interactions of 1 Propanoylpyrrolidine 2 Carbaldehyde Excluding Clinical Outcomes
Potential as an Enzyme Substrate or Inhibitor Scaffold
There is currently no specific research available to detail the role of 1-Propanoylpyrrolidine-2-carbaldehyde as either a substrate for or an inhibitor of any particular enzyme. While its structural components—a propanoyl group, a pyrrolidine (B122466) ring, and an aldehyde functional group—suggest potential interactions with various enzymes, no studies have been identified that confirm or characterize these interactions. The pyrrolidine scaffold is present in various biologically active molecules, but this does not provide specific information on the activity of this compound itself.
Mechanisms of Aldehyde-Based Biological Activity (e.g., Schiff Base Formation with Lysine Residues)
The aldehyde functional group is known to be reactive and can participate in various biological interactions, most notably the formation of a Schiff base (an imine) through a condensation reaction with the primary amine of a lysine residue in a protein. This covalent modification can alter the structure and function of the protein. However, no studies have been found that specifically document Schiff base formation between this compound and lysine residues of any protein.
Table 1: General Mechanism of Schiff Base Formation
| Reactant 1 | Reactant 2 | Product | Bond Formed | Biological Consequence |
| Aldehyde (R-CHO) | Primary Amine (R'-NH2) | Schiff Base (R-CH=N-R') | Imine (C=N) | Potential alteration of protein function |
This table represents a general chemical reaction and is not based on specific data for this compound.
Interaction with Specific Enzyme Classes (e.g., Aldehyde Dehydrogenases, Proteases)
No research has been identified that investigates the interaction of this compound with specific enzyme classes.
Aldehyde Dehydrogenases (ALDHs): This superfamily of enzymes catalyzes the oxidation of aldehydes to carboxylic acids. While this compound is an aldehyde, it is unknown if it can serve as a substrate or inhibitor for any ALDH isozymes.
Proteases: Some aldehydes are known to be protease inhibitors, often through the formation of a covalent bond with a catalytic residue in the active site. There is no evidence to suggest that this compound acts as a protease inhibitor.
Exploration of Stereoisomer-Specific Biochemical Recognition
The this compound molecule contains a chiral center at the 2-position of the pyrrolidine ring, meaning it can exist as different stereoisomers (enantiomers). In biological systems, enzymatic recognition is often highly stereospecific. However, there are no available studies that have explored the synthesis of different stereoisomers of this compound or investigated whether enzymes can differentiate between them.
Applications in Proteomics and Chemical Probe Design
The aldehyde group can be utilized in the design of chemical probes for activity-based protein profiling and other proteomic applications. These probes can form covalent bonds with target proteins, allowing for their identification and characterization. Despite this potential, there is no literature available that describes the use of this compound in the design of chemical probes or its application in proteomics research.
Advanced Applications and Future Research Trajectories
Role as a Chiral Building Block in Asymmetric Synthesis
The true potential of 1-Propanoylpyrrolidine-2-carbaldehyde lies in its application as a chiral building block for asymmetric synthesis. The pyrrolidine (B122466) ring is a well-established "privileged scaffold" in medicinal chemistry, valued for its rigid, three-dimensional structure that allows for precise spatial orientation of substituents. researchgate.netnih.govnih.gov The compound's inherent chirality, derived from L-proline, makes it an ideal starting point for the stereocontrolled synthesis of complex molecules.
The aldehyde functional group is a versatile handle for a multitude of carbon-carbon bond-forming reactions. It can readily participate in transformations such as aldol (B89426) additions, Wittig reactions, reductive aminations, and Mannich reactions, allowing for the introduction of diverse molecular fragments. The N-propanoyl group, while protecting the nitrogen atom, also modulates the compound's steric and electronic properties, influencing the stereochemical outcome of reactions at the adjacent aldehyde center. This modification can enhance solubility in organic solvents compared to free proline and fine-tune its reactivity. mdpi.com
Future research could systematically explore its utility in organocatalysis, where proline derivatives have proven to be highly effective. mdpi.combeilstein-journals.orgresearchgate.net By leveraging the defined stereochemistry of the pyrrolidine core, this compound can serve as a precursor to novel chiral ligands or as a substrate in diastereoselective reactions to generate molecules with multiple, well-defined stereocenters.
Table 1: Potential Asymmetric Transformations Using this compound
| Reaction Type | Reactant | Potential Product Class | Significance |
|---|---|---|---|
| Aldol Addition | Ketone Enolate | Chiral β-Hydroxy Ketones | Core units in polyketide natural products. |
| Wittig Reaction | Phosphonium (B103445) Ylide | Chiral Alkenes | Versatile intermediates for further functionalization. |
| Reductive Amination | Primary/Secondary Amine | Chiral 1,2-Diamines | Important ligands and pharmacophores. |
| Henry (Nitroaldol) Reaction | Nitroalkane | Chiral β-Nitro Alcohols | Precursors to β-amino alcohols and α-amino acids. |
Integration into Natural Product Total Synthesis
The aldehyde at the C-2 position can be strategically elaborated to build the complex side chains and fused-ring systems characteristic of many pyrrolidine-based natural products. For example, it could be a key component in the synthesis of angiogenesis inhibitors like (-)-Azaspirene or other pharmacologically relevant molecules. rsc.org Researchers can envision synthetic strategies where the aldehyde is converted into a key fragment that is then cyclized or coupled to form the carbon skeleton of the target natural product.
Table 2: Classes of Pyrrolidine-Containing Natural Products as Synthetic Targets
| Natural Product Class | Example | Biological Activity | Potential Synthetic Role of the Compound |
|---|---|---|---|
| Pyrrolizidine Alkaloids | Retronecine | Hepatotoxic, potential antitumor | Source of the chiral pyrrolidine core. |
| Tropane Alkaloids | Cocaine, Atropine | Stimulant, anticholinergic | Intermediate for building the bicyclic core. |
| Stemoamide-type Alkaloids | Stemoamide | Antitussive, insecticidal | Key fragment for constructing the polycyclic system. |
| Pyrrolidinone Antibiotics | Cotinine | Nicotine metabolite | Precursor after oxidation of the aldehyde. |
Exploration in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the non-covalent interactions that govern the spontaneous organization of molecules into larger, well-defined structures. While research on this compound itself in this area is nascent, the properties of related N-acyl compounds suggest significant potential. nih.govresearchgate.net The N-propanoyl group provides a site for hydrogen bonding via its carbonyl oxygen and hydrophobic interactions through its alkyl chain.
This compound could be incorporated as a chiral motif into larger molecules, such as polymers or macrocycles, designed to self-assemble into ordered architectures like nanotubes, vesicles, or gels. The rigidity and defined stereochemistry of the pyrrolidine ring could enforce a specific directionality and chirality to the resulting supramolecular structures, a phenomenon observed in assemblies of cyclic peptides. The aldehyde group offers a convenient point for covalent attachment to other molecular components designed to drive the self-assembly process.
Development of Novel Materials with Tailored Properties
Flowing from its potential in supramolecular chemistry, this compound could be instrumental in creating novel materials. By polymerizing the molecule—or its derivatives—through reactions involving the aldehyde group, new chiral polymers could be synthesized. These materials could possess unique optical properties (e.g., chiroptical activity) or serve as chiral stationary phases in chromatography for enantioselective separations.
Furthermore, the aldehyde functionality allows the molecule to be grafted onto surfaces, such as silica, gold, or carbon nanotubes. This could lead to the development of heterogeneous catalysts, where the chiral pyrrolidine unit is immobilized, combining the benefits of high selectivity with ease of catalyst recovery and reuse. Such functionalized surfaces could also find applications in chiral sensors or as components in molecular electronic devices. The synthesis of fullerene derivatives with pyrrolidine rings for use in light-converting systems highlights the potential for this scaffold in advanced materials. researchgate.net
Integration with High-Throughput Screening and Computational Drug Discovery Pipelines
Modern drug discovery relies heavily on the rapid synthesis and screening of large numbers of compounds. researchgate.netfrontiersin.org this compound is an ideal scaffold for the creation of diverse chemical libraries using combinatorial chemistry. The reactive aldehyde group can be readily transformed with a wide variety of reagents (e.g., amines, hydrazines, organometallics) in parallel synthesis formats. This would generate a large library of related but structurally diverse pyrrolidine derivatives.
These libraries are perfectly suited for high-throughput screening (HTS) against various biological targets to identify new lead compounds for drug development. Concurrently, computational methods can accelerate this process. A virtual library of derivatives can be generated in silico and screened against protein targets using molecular docking simulations to predict binding affinities and prioritize which compounds to synthesize and test, saving considerable time and resources.
Table 3: Hypothetical Combinatorial Library from this compound
| Reaction | Variable Reagent (R-X) | Resulting Functional Group at C-2 | Potential Compound Class |
|---|---|---|---|
| Reductive Amination | R-NH2 | -CH2-NH-R | Substituted Amines |
| Wittig Olefination | Ph3P=CHR | -CH=CHR | Substituted Alkenes |
| Hydrazone Formation | R-NH-NH2 | -CH=N-NH-R | Hydrazones |
| Grignard Addition | R-MgBr | -CH(OH)-R | Secondary Alcohols |
Opportunities for Interdisciplinary Research and Bioengineering Applications
The multifaceted nature of this compound opens doors for significant interdisciplinary collaboration. Its role in synthesizing biologically active molecules connects synthetic chemistry with pharmacology and medicine. Its potential to form self-assembling systems and novel materials links organic chemistry with materials science and nanotechnology.
In bioengineering, materials derived from this compound could be explored for applications such as drug delivery, where chiral recognition could play a role in targeted release, or as scaffolds for tissue engineering, where the surface chemistry could influence cell adhesion and growth. The development of biosensors based on immobilized pyrrolidine derivatives could also merge chemistry with diagnostics and biomedical engineering. The versatility of this chiral scaffold ensures that its future exploration will likely yield innovations across multiple scientific fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
